(1,2-Dimethyl-1H-indol-3-yl)-acetic acid
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Overview
Description
(1,2-Dimethyl-1H-indol-3-yl)-acetic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a dimethyl substitution at the 1 and 2 positions of the indole ring and an acetic acid moiety at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid typically involves the alkylation of indole derivatives. One common method is the reaction of 1,2-dimethylindole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1,2-Dimethyl-1H-indol-3-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
(1,2-Dimethyl-1H-indol-3-yl)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
1-Methylindole-3-acetic acid: Another indole derivative with a single methyl substitution.
2-Methylindole-3-acetic acid: Similar to (1,2-Dimethyl-1H-indol-3-yl)-acetic acid but with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 1 and 2 positions of the indole ring can affect the compound’s electronic properties and steric interactions, leading to distinct behavior compared to other indole derivatives .
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-10(7-12(14)15)9-5-3-4-6-11(9)13(8)2/h3-6H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABSBBRYDTZWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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